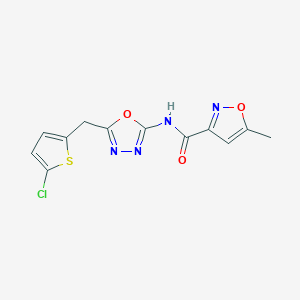

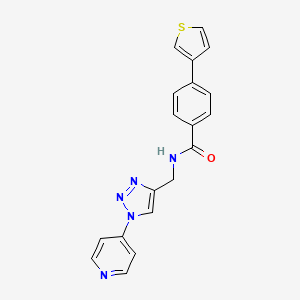

![molecular formula C18H26N2O3S B2869845 1-((1R,5S)-8-(2-(cyclopentylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058740-13-7](/img/structure/B2869845.png)

1-((1R,5S)-8-(2-(cyclopentylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves an intramolecular 1,3-dipolar nitrone cycloaddition reaction . Specifically, readily accessible vinylogous carbonates react with N-substituted hydroxylamine hydrochlorides to form a variety of bicyclic isoxazolidines. This process occurs under catalyst-free conditions and yields complex bicyclo[3.2.1]octane scaffolds .

Molecular Structure Analysis

The molecular structure of 1-((1R,5S)-8-(2-(cyclopentylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione consists of a pyrrolidine ring fused to a bicyclo[3.2.1]octane framework. The stereochemistry at the 1R and 5S positions is crucial for its biological activity and interactions .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including ring-opening reactions, functional group modifications, and cyclization processes. These reactions can lead to the formation of derivatives with altered properties or enhanced bioactivity .

Wissenschaftliche Forschungsanwendungen

Stereoselective Conversion and Potential as Substance P Antagonists

Research has shown that compounds structurally related to 1-((1R,5S)-8-(2-(cyclopentylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergo transformations to yield substituted piperidinecarboxamides, which are of interest as potential Substance P antagonists. This process involves lactone cleavage by reaction with amines, followed by reduction, showcasing the compound's utility in the synthesis of bioactive molecules with potential therapeutic applications (Rogiers et al., 2001).

Antimicrobial Properties

A study on derivatives of pyrrolidine-2,5-dione, which is structurally related to the compound , revealed moderate antimicrobial activities against selected bacterial and fungal species. These findings suggest the potential of such compounds in developing new antimicrobial agents (Fondjo et al., 2021).

Application in Polymer Solar Cells

Another research avenue involves the use of related n-type conjugated polyelectrolytes, incorporating pyrrolidine dione derivatives, as electron transport layers in polymer solar cells. These materials have shown to improve power conversion efficiency due to their high conductivity and electron mobility, indicating the compound's relevance in enhancing renewable energy technologies (Hu et al., 2015).

Spirocyclic Pyrrolidine-Thiazolidinediones Synthesis

The compound's framework facilitates the asymmetric construction of spirocyclic pyrrolidine-thiazolidinediones, a process catalyzed by chiral ligands. This synthesis pathway highlights the compound's significance in producing molecules with a spiro-heteroquaternary stereogenic center, which could be useful in medicinal chemistry for developing new therapeutic agents (Yang et al., 2015).

Antibacterial, Antifungal, Antimalarial, and Antitubercular Studies

A strategic synthesis approach using the compound's related spiro[pyrrolidin-2,3′-oxindoles] demonstrated significant in vitro activities against various pathogens, including bacteria, fungi, malaria, and tuberculosis. This underscores the potential of the compound and its derivatives in the development of broad-spectrum antimicrobial and antiparasitic therapies (Haddad et al., 2015).

Eigenschaften

IUPAC Name |

1-[8-(2-cyclopentylsulfanylacetyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c21-16-7-8-17(22)20(16)14-9-12-5-6-13(10-14)19(12)18(23)11-24-15-3-1-2-4-15/h12-15H,1-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTPKUPDVLBAZAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

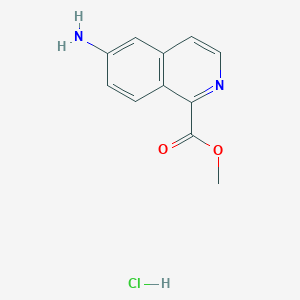

![Spiro[2.4]heptane-6-carbaldehyde](/img/structure/B2869762.png)

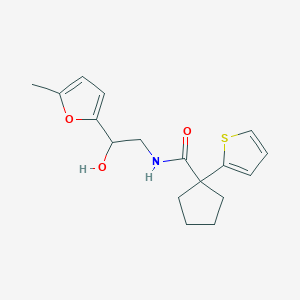

![2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2869766.png)

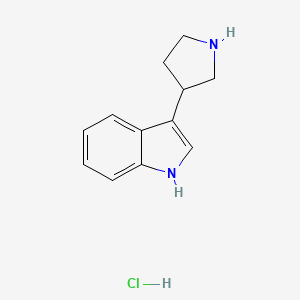

![(3R,4S)-1-[(E)-2-Phenylethenyl]sulfonylpyrrolidine-3,4-diol](/img/structure/B2869774.png)

![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B2869776.png)

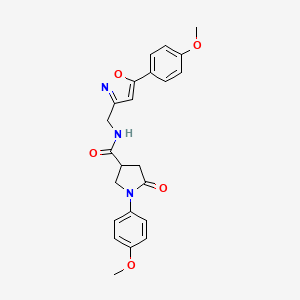

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2869777.png)

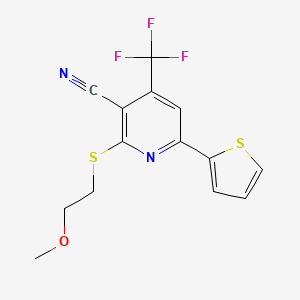

![4-Chloro-12-(4-fluorobenzoyl)-9-methyl-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2869779.png)